2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Description
2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.23245954 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . It plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound has been shown to exhibit potent inhibitory activity against AChE, with an IC50 of 0.90 μM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), indicating its selectivity towards AChE .
Biochemical Pathways
By inhibiting AChE, the compound increases the level of acetylcholine in the brain . This leads to enhanced cholinergic neurotransmission, which is beneficial in conditions like AD where there is a deficiency of acetylcholine . The compound’s action on AChE can affect various biochemical pathways related to learning, memory, and cognition .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of AD .
Biochemical Analysis
Biochemical Properties
2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to target poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cell death regulation . The interaction between this compound and poly (ADP-ribose) polymerase is characterized by the inhibition of the enzyme’s activity, leading to the accumulation of DNA damage and subsequent cell death .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In human breast cancer cells, it has been observed to induce cell death by inhibiting poly (ADP-ribose) polymerase . This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of poly (ADP-ribose) polymerase .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with poly (ADP-ribose) polymerase. By binding to the enzyme, it inhibits its activity, preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA lesions, which ultimately results in cell death. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of poly (ADP-ribose) polymerase and prolonged accumulation of DNA damage . Its degradation over time may lead to a decrease in its inhibitory effects and a potential recovery of cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity, leading to the accumulation of DNA damage and cell death . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have also been reported, where a minimum effective dose is required to achieve significant inhibition of poly (ADP-ribose) polymerase activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s metabolism may influence its stability, degradation, and overall efficacy in inhibiting poly (ADP-ribose) polymerase . Additionally, its effects on metabolic flux and metabolite levels may contribute to its impact on cellular function and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its inhibitory effects on poly (ADP-ribose) polymerase . The compound’s distribution within different cellular compartments may also play a role in its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can effectively inhibit poly (ADP-ribose) polymerase . The compound’s localization within the nucleus, where poly (ADP-ribose) polymerase is primarily active, is essential for its inhibitory effects and subsequent accumulation of DNA damage .
Properties
IUPAC Name |
2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-18-7-8-22-21(23-18)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-8H,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTGDVLZYSYQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.